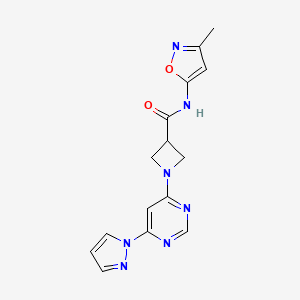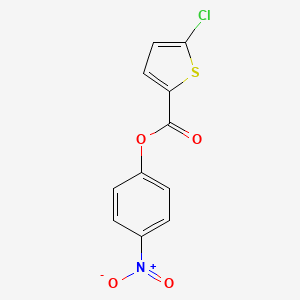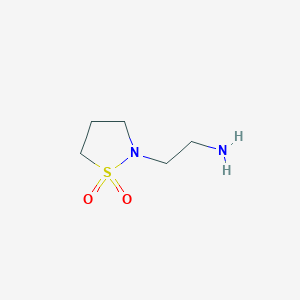
1-Amino-3-(dibenzylamino)propan-2-ol
Übersicht
Beschreibung
1-Amino-3-(dibenzylamino)propan-2-ol is a compound that can be synthesized from α-amino acids and has been studied for its potential as a building block in organic synthesis. The compound is related to a class of substances that have been explored for their pharmacological properties, such as beta-adrenergic blocking capabilities, and for their utility in creating more complex chemical structures like amino lactones and hydroxy-piperidin-2-ones .
Synthesis Analysis
The synthesis of related compounds, such as α-(dibenzylamino) aldehydes, involves the reaction with ethynylmagnesium bromide to produce propargylic 1,2-amino alcohols. These reactions occur at low temperatures and result in good yields and diastereomeric ratios, with anti diastereomers typically being the major product . Additionally, the synthesis of 1-(aryloxy)-3-[(amido)alkyl]amino]propan-2-ols has been described, where variations in the aryl and amidic groups have been explored to modulate the pharmacological activity of the compounds .
Molecular Structure Analysis
The molecular structure of related dibenzylamino compounds has been elucidated using techniques such as NMR spectroscopy and single-crystal X-ray analysis. These studies have helped in assigning the stereochemistry of the compounds, which is crucial for understanding their reactivity and interaction with biological targets .
Chemical Reactions Analysis
The dibenzylamino moiety in these compounds is a versatile functional group that can participate in further chemical transformations. For instance, α-dibenzylamino aldehydes have been used to synthesize anti-amino propargyl alcohols, which can then be converted into syn amino alcohols. These intermediates are valuable for the production of enantiopure amino lactones and hydroxy-piperidin-2-ones, demonstrating the utility of the dibenzylamino group in complex chemical syntheses .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds suggest that they are likely to be solid at room temperature and may exhibit interesting conformational behavior due to the presence of the dibenzylamino group. The stereochemistry and substituents on the compound can significantly influence its physical properties, such as solubility and melting point, as well as its chemical reactivity .
Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives and Stereochemistry
1-Amino-3-(dibenzylamino)propan-2-ol derivatives have been explored for their stereochemical properties. For instance, dibenzylamino-1-methylcyclohexan-1-ol and dibenzylamino-1-trifluoromethylcyclohexan-1-ol isomers were synthesized and their stereochemistry was studied using NMR spectroscopy and single crystal X-ray analysis. This research highlighted the unusual conformational behavior of these compounds in both solution-phase and solid-state (Jones et al., 2016).
Structural Investigation of Schiff Base Derivatives
A study conducted on Schiff base derivatives of this compound provided insights into the equilibrium structure and electronic properties of these compounds. The research employed density functional theory (DFT) optimized geometry and experimental SC-XRD structure to investigate these derivatives. This study offers a deeper understanding of the molecular structures and interactions in these compounds (Khalid et al., 2018).
Synthesis of Homopropargyl Amino Alcohols
This compound has also been utilized in the synthesis of homopropargyl amino alcohols. These compounds serve as versatile intermediates for various synthetic targets like γ-amino-β-hydroxy-ketones and 1,7-diamino-2,6-diols, showing the compound's significance in organic synthesis (Andrés et al., 2006).
Development of Chiral Synthons
Research on α-dibenzylamino aldehydes, derived from this compound, has led to the development of chiral synthons. These synthons are crucial for producing enantiopure amino lactones and hydroxy-piperidin-2-ones, demonstrating the compound's utility in stereoselective synthesis (Andrés et al., 2006).
Corrosion Inhibition in Carbon Steel
Tertiary amines derived from this compound have been synthesized and examined for their performance in inhibiting carbon steel corrosion. These compounds demonstrated significant inhibition efficiencies, highlighting their potential application in corrosion science (Gao et al., 2007).
Eigenschaften
IUPAC Name |
1-amino-3-(dibenzylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c18-11-17(20)14-19(12-15-7-3-1-4-8-15)13-16-9-5-2-6-10-16/h1-10,17,20H,11-14,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQYAQYASJFMFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2533159.png)

![2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid tert-butyl ester](/img/structure/B2533163.png)
![ethyl 4-(2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2533164.png)

![(7-{[(3-Methoxyphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2533168.png)

![(3E)-1-benzyl-3-{[(4-fluorobenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2533171.png)


![7-chloro-4-(2-chloro-6-fluorobenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2533176.png)

